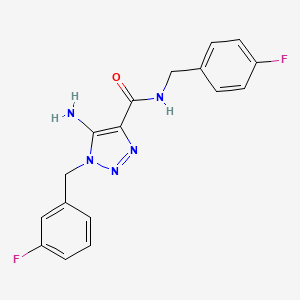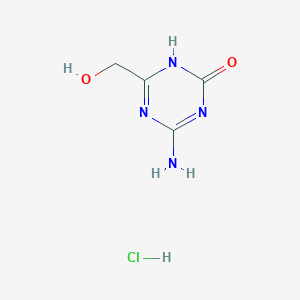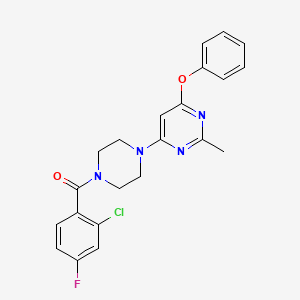![molecular formula C17H15N3O2S B2539150 N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415501-89-0](/img/structure/B2539150.png)
N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a heterocyclic compound that is presumed to contain a cyanophenyl group, a thiophene moiety, and a cyclopropyl group linked through an oxamide bridge. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the possible synthetic routes and properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of amino-substituted thiophenes with cyanoacetate derivatives to form cyanoacetamides, which can then be further transformed into various heterocyclic derivatives . The synthesis often relies on regioselective attacks and cyclization reactions, which can be influenced by the presence of different substituents on the thiophene ring or the cyanoacetamide moiety. The synthetic procedures are generally straightforward, involving one-pot reactions under mild conditions, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be characterized using techniques such as X-ray crystallography, as demonstrated in the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives . These techniques allow for the determination of the crystal structure, conformation, and intramolecular interactions, which are crucial for understanding the stability and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds containing cyano and amide groups can involve various reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . Additionally, thioamide salts have been shown to react with potassium cyanide to yield cyano-amides, which could be relevant to the synthesis of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure and the nature of their substituents. For instance, the presence of a dinitrophenyl group in benzamide derivatives has been shown to enable colorimetric sensing of fluoride anions, indicating that the electronic properties of the substituents can impart specific functionalities to the compound . Similarly, the physical properties such as solubility, melting point, and stability of this compound would be expected to be influenced by its specific substituents and molecular conformation.
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
Reactions of S-alkyl NN-disubstituted Thioamide Salts The study on the reactions of S-alkyl NN-disubstituted thioamide salts highlights the synthetic routes to cyano-amides and their potential in producing quaternary cyanides. These reactions are critical for the development of novel organic compounds with potential applications in material science and pharmaceutical chemistry (Okecha & Stansfield, 1977).
Chromogenic Oxazines for Cyanide Detection Research into chromogenic oxazines demonstrates the utility of organic compounds in environmental monitoring, specifically for the detection of cyanide, a toxic anion. The study outlines the synthesis of heterocyclic compounds that change color in the presence of cyanide, showcasing the application of organic chemistry in developing sensors and diagnostic tools (Tomasulo et al., 2006).
Biomedical Research
New Nanodrug Design for Cancer Therapy A novel nanosize drug candidate was developed for cancer therapy, utilizing synthetic organic chemistry for the creation of controlled release formulations. This study exemplifies the intersection of synthetic chemistry and nanotechnology in advancing cancer treatments, highlighting the potential for organic compounds in developing more effective and targeted therapies (Budama-Kilinc et al., 2020).
Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides The synthesis and evaluation of certain benzamides for anticancer activity provide insight into the role of organic compounds in medicinal chemistry. By designing compounds with specific structural features, researchers can target cancer cells more effectively, offering a pathway to new treatments (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-9-12-3-1-2-4-14(12)20-16(22)15(21)19-11-17(6-7-17)13-5-8-23-10-13/h1-5,8,10H,6-7,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQLFCOOQHGLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)
![8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2539069.png)
![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)
![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)


![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2539090.png)